4-アミノ-5-プロピル-4H-1,2,4-トリアゾール-3-チオール

説明

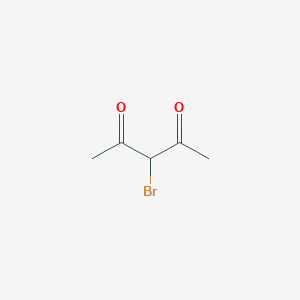

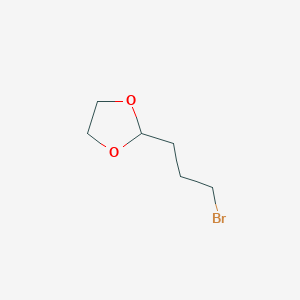

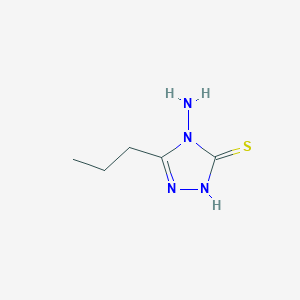

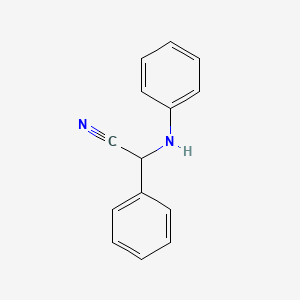

4-Amino-5-propyl-4H-1,2,4-triazole-3-thiol (APTT) is a small molecule with a thiol group at the 3-position of the triazole ring. It is a sulfhydryl-containing compound that has been studied for its potential use in a number of applications. APTT is a novel compound with a wide range of potential applications in the fields of biochemistry, physiology, and drug discovery.

科学的研究の応用

抗菌剤としての用途

1,2,4-トリアゾール誘導体は、その抗菌作用について広く研究されてきました。これらの誘導体は、さまざまな微生物に対して効果があり、特に真菌感染症の治療に役立ちます。 これらの化合物中の窒素含量が高いことは、化学療法における有用性に寄与しています .

抗癌剤開発

最近の研究では、新規1,2,4-トリアゾール誘導体を潜在的な抗癌剤として合成することに重点が置かれています。これらの化合物は、MCF-7、HeLa、A549など、さまざまなヒト癌細胞株に対して有望な細胞毒性を示しています。 これらの誘導体がさまざまな標的と水素結合を形成する能力は、薬物動態と薬理学的特性を改善する可能性があります .

DNAマーカー検出

1H-1,2,4-トリアゾール-3-チオール誘導体は、表面増強ラマン散乱ベースのプローブの設計に利用されてきました。 これらのプローブは、DNAマーカーを迅速かつ正確に検出することができ、遺伝子分析や疾患診断に不可欠です .

遷移金属錯体合成

1,2,4-トリアゾール誘導体は、遷移金属錯体の合成にも使用されます。 これらの錯体は、触媒作用、材料科学、および有機合成の中間体など、さまざまな用途を持っています .

腐食防止

材料科学の分野では、1,2,4-トリアゾール誘導体は、金属の腐食防止剤として使用されてきました。 これらの誘導体は、酸性環境で特に効果的であり、酸化損傷を防ぐことで金属部品の寿命を大幅に延ばすことができます .

将来の方向性

作用機序

Target of Action

Similar compounds, such as 1,2,4-triazoles, have been reported to exhibit a wide range of biological activities, including anti-fungal , anticancer , antiviral , anti-bacterial , and anti-inflammatory effects . These activities suggest that the compound may interact with a variety of biological targets.

Mode of Action

It’s known that 1,2,4-triazoles can interact with their targets through non-covalent interactions . The presence of the amino and thiol groups in the molecule could potentially allow for hydrogen bonding and other types of interactions with target proteins, leading to changes in their function.

Biochemical Pathways

Given the broad range of biological activities associated with 1,2,4-triazoles , it is likely that this compound could influence multiple pathways, depending on the specific targets it interacts with.

Result of Action

Based on the known activities of similar 1,2,4-triazoles , it can be speculated that the compound may exert its effects by modulating the activity of its target proteins, potentially leading to changes in cellular function.

Action Environment

It’s known that factors such as temperature, ph, and the presence of other molecules can influence the activity and stability of many compounds .

生化学分析

Biochemical Properties

4-amino-5-propyl-4H-1,2,4-triazole-3-thiol plays a crucial role in biochemical reactions, particularly as a ligand in multistep titration processes. This compound has been shown to bind to the surface of Staphylococcus aureus and inhibit the growth of Aspergillus flavus at low concentrations . It interacts with various enzymes and proteins, including those involved in DNA binding and fluorescence probing. The nature of these interactions often involves coordination through the sulfur and amine groups of the triazole ring, forming stable complexes with metal ions .

Cellular Effects

The effects of 4-amino-5-propyl-4H-1,2,4-triazole-3-thiol on cellular processes are diverse. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been used as a fluorescence probe to study protein-DNA interactions, thereby impacting gene expression and cellular responses

Molecular Mechanism

At the molecular level, 4-amino-5-propyl-4H-1,2,4-triazole-3-thiol exerts its effects through specific binding interactions with biomolecules. The compound acts as a bidentate ligand, coordinating with metal ions through its sulfur and amine groups . This coordination can lead to enzyme inhibition or activation, depending on the specific biochemical context. Furthermore, the compound’s ability to form stable complexes with metal ions can result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-amino-5-propyl-4H-1,2,4-triazole-3-thiol can change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over extended periods . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular metabolism and function, highlighting the importance of understanding its temporal dynamics.

Dosage Effects in Animal Models

The effects of 4-amino-5-propyl-4H-1,2,4-triazole-3-thiol vary with different dosages in animal models. At low concentrations, the compound has been shown to inhibit microbial growth effectively . Higher doses may lead to toxic or adverse effects, emphasizing the need for careful dosage optimization in experimental settings. Threshold effects and potential toxicity must be considered when using this compound in animal studies.

Metabolic Pathways

4-amino-5-propyl-4H-1,2,4-triazole-3-thiol is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biochemical activity. The compound’s role as a ligand in multistep titration processes highlights its involvement in metabolic flux and the regulation of metabolite levels . Understanding these pathways is crucial for elucidating the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of 4-amino-5-propyl-4H-1,2,4-triazole-3-thiol within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which in turn can impact its biochemical activity . Studies have shown that the compound can be effectively transported across cellular membranes, facilitating its distribution within various cellular compartments.

Subcellular Localization

The subcellular localization of 4-amino-5-propyl-4H-1,2,4-triazole-3-thiol is a key factor in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . This localization is essential for its interactions with biomolecules and its overall biochemical effects. Understanding the mechanisms that govern the compound’s subcellular distribution can provide insights into its functional roles in cellular processes.

特性

IUPAC Name |

4-amino-3-propyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4S/c1-2-3-4-7-8-5(10)9(4)6/h2-3,6H2,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROAXVRKEIASZAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NNC(=S)N1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50352122 | |

| Record name | 4-amino-5-propyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30342-87-1 | |

| Record name | 4-amino-5-propyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-5-PROPYL-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-Bis(bis((1H-benzo[d]imidazol-2-yl)methyl)amino)propan-2-ol](/img/structure/B1269499.png)

![4H-Pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1269502.png)